molecular formula C18H23N5OS B2490130 2-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)thiazole-4-carboxamide CAS No. 2034346-05-7

2-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)thiazole-4-carboxamide

Cat. No. B2490130
CAS RN: 2034346-05-7
M. Wt: 357.48
InChI Key: GIIVUPDEVOHPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazoline and thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties. These compounds are commonly explored for their potential as antimicrobial, anti-inflammatory, and analgesic agents, among other therapeutic uses. The compound “2-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)thiazole-4-carboxamide” incorporates elements from both the quinazoline and thiazole families, suggesting a potential for a wide range of biological activities.

Synthesis Analysis

Synthesis of quinazoline and thiazole derivatives often involves multistep chemical reactions, starting from simple precursors to achieve the desired complex structures. For example, Selvakumar and Elango (2017) detailed the synthesis of quinazoline derivatives, utilizing spectral techniques for characterization (Selvakumar & Elango, 2017). Similarly, compounds with a thiazole core can be synthesized through condensation reactions, as demonstrated in the synthesis of thiazoloisoquinolines (Hall & Taurins, 1968) (Hall & Taurins, 1968).

Scientific Research Applications

Antibacterial Activity

The compound's relevance to scientific research primarily lies in its potential antibacterial applications. A study by Selvakumar and Elango (2017) synthesized a series of novel derivatives similar to the specified compound, showcasing significant antibacterial activities against various Gram-positive and Gram-negative bacterial strains. This indicates the compound's potential as a lead structure in the development of new antibacterial agents. The structure-activity relationship explored in this research can guide the optimization of antibacterial properties in future studies (Selvakumar & Elango, 2017).

Antipsychotic Potential

Another application is found in the field of neuropsychiatric disorders. Norman et al. (1996) evaluated heterocyclic analogues of a similar structure for their potential as antipsychotic agents. These compounds demonstrated significant binding affinity to dopamine D2 and serotonin receptors, indicative of their potential use in treating disorders such as schizophrenia. This study's insights into the compound's interaction with central nervous system receptors could pave the way for novel antipsychotic drug development (Norman et al., 1996).

Anti-Inflammatory and Analgesic Agents

The compound's framework is also explored for anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized derivatives with a similar structural motif, which exhibited significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects. This research highlights the compound's utility in developing new treatments for inflammation and pain management (Abu‐Hashem et al., 2020).

CGRP Receptor Inhibition

In the context of migraine and cardiovascular diseases, Cann et al. (2012) developed a synthesis for a potent calcitonin gene-related peptide (CGRP) receptor antagonist based on a similar structural framework. The research outlines the synthesis of a compound demonstrating significant CGRP receptor antagonism, a promising avenue for treating migraines and related cardiovascular conditions (Cann et al., 2012).

Future Directions

The compound and its derivatives have shown promising antibacterial activity . Future research could focus on exploring its potential uses in treating bacterial infections and other diseases. Further studies could also aim to understand its mechanism of action and safety profile in more detail.

properties

IUPAC Name

2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS/c1-12-21-16(10-25-12)18(24)22-13-6-8-23(9-7-13)17-14-4-2-3-5-15(14)19-11-20-17/h10-11,13H,2-9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIVUPDEVOHPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.